Rauvotetraphylline C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

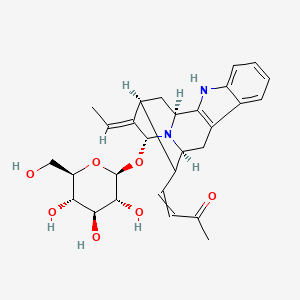

4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8?,14-3+/t16?,17-,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIXKXVKQDQVFT-IIKJYRLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3C4=C(CC(C2C=CC(=O)C)N3C1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@H]2C[C@H]3C4=C(C[C@@H](C2C=CC(=O)C)N3[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Rauvotetraphylline C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Detailed experimental protocols for its isolation and structure elucidation are also presented, along with a summary of available, albeit limited, biological activity data for related compounds. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The molecular formula of this compound has been determined to be C₂₈H₃₄N₂O₇ , with a corresponding molecular weight of 510.58 g/mol .[1] The core of the molecule features a sarpagine-type skeleton, a common structural motif among alkaloids found in the Rauvolfia genus.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |

| Molecular Weight | 510.58 g/mol | [1] |

| Class | Sarpagine-type Indole Alkaloid | [1][2] |

| Source | Rauvolfia tetraphylla (aerial parts) | [1] |

Spectroscopic Data for Structure Elucidation

The structural determination of this compound was heavily reliant on NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 136.1 | |

| 3 | 54.5 | 3.85, m |

| 5 | 54.9 | 3.65, m |

| 6 | 32.5 | 2.15, m; 1.95, m |

| 7 | 106.8 | |

| 8 | 128.0 | 7.50, d, 7.8 |

| 9 | 118.1 | 7.15, t, 7.5 |

| 10 | 121.8 | 7.10, t, 7.5 |

| 11 | 110.9 | 7.30, d, 7.8 |

| 12 | 136.9 | |

| 13 | 143.5 | |

| 14 | 36.8 | 2.50, m; 2.30, m |

| 15 | 32.5 | 2.80, m |

| 16 | 46.8 | 4.10, d, 6.0 |

| 17 | 50.1 | 3.95, d, 11.5; 3.75, d, 11.5 |

| 18 | 12.1 | 1.15, d, 6.5 |

| 19 | 125.9 | 5.50, q, 6.5 |

| 20 | 131.6 | |

| 21 | 46.8 | 3.90, m |

| N(4)-Me | 42.8 | 2.65, s |

| 2' | 151.7 | |

| 3' | 131.6 | 6.73, dd, 15.8, 9.1 |

| 4' | 201.1 | |

| 5' | 27.0 | 2.22, s |

| 6' | 151.7 | |

| OMe | 55.9 | 3.80, s |

| OAc | 170.5, 21.0 | 2.05, s |

Experimental Protocols

The following protocols are based on the methods described by Gao et al. (2012) for the isolation and structural characterization of this compound.[1]

Isolation of this compound

A general workflow for the isolation of sarpagine-type alkaloids from Rauvolfia species is depicted below. This multi-step process involves extraction, partitioning, and repeated chromatographic separations to yield the pure compound.

Figure 1. General workflow for the isolation of this compound.

Structure Elucidation Methodology

The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and deduce the molecular formula.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), which allows for the complete assembly of the molecular structure.

Biological Activity and Potential Signaling Pathways

While the initial study reporting the discovery of this compound mentioned a "cytotoxic evaluation," specific quantitative data such as IC₅₀ values were not provided.[1] However, research on other sarpagine-type alkaloids and crude extracts of Rauvolfia species suggests potential cytotoxic and anti-inflammatory activities.[3][4] For instance, certain macroline-akuammiline bisindole alkaloids, which share structural similarities with sarpagine (B1680780) alkaloids, have demonstrated significant in vitro growth inhibitory activity against various human cancer cell lines, with IC₅₀ values in the micromolar range.[5]

The precise mechanism of action for this compound has not been elucidated. However, many indole alkaloids exert their biological effects by interacting with various cellular targets, including receptors, enzymes, and ion channels. A potential, though currently hypothetical, signaling pathway for a sarpagine-type alkaloid with cytotoxic properties could involve the induction of apoptosis.

Figure 2. Hypothetical signaling pathway for apoptosis induction.

It is important to note that this pathway is a generalized representation of apoptosis and has not been specifically validated for this compound. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The biosynthesis of sarpagine-type alkaloids is known to originate from strictosidine, involving a series of enzymatic steps to form the characteristic polycyclic structure.[2][6]

Conclusion

This compound is a structurally complex sarpagine-type indole alkaloid with a well-defined chemical structure elucidated through modern spectroscopic techniques. While its biological activity profile is not yet fully characterized, related compounds from the Rauvolfia genus exhibit promising pharmacological properties, including cytotoxicity. The detailed structural and spectroscopic data provided in this guide offer a solid foundation for future research into the synthesis, mechanism of action, and therapeutic potential of this compound. Further investigation is warranted to explore its biological activities and potential as a lead compound in drug development programs.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

The Discovery and Isolation of Rauvotetraphylline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline C, a novel indole (B1671886) alkaloid. The compound was first identified from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is known for producing a wide array of bioactive heterocyclic alkaloids. This guide details the experimental protocols, quantitative data, and logical workflows involved in its identification, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Discovery Context: The Rauvotetraphylline Alkaloids

This compound was discovered as part of a phytochemical investigation into the constituents of Rauvolfia tetraphylla, collected from Yunnan Province, China. This research led to the isolation of five new monoterpene indole alkaloids, designated Rauvotetraphyllines A–E (1–5), alongside eight previously known analogues.[1][2] The discovery highlighted the continued potential of the Rauvolfia genus as a source of novel chemical entities with potential therapeutic applications, including anticancer, antimalarial, antihypertensive, and sedative properties.[1][3]

Isolation and Purification Protocol

The isolation of this compound involved a multi-step extraction and chromatographic process designed to separate a complex mixture of alkaloids.

Experimental Protocol: Isolation of this compound

-

Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.

-

The solvent was evaporated under reduced pressure to yield a crude extract (800 g).

-

The crude extract was then suspended in water and subjected to a liquid-liquid partition with ethyl acetate (B1210297) (EtOAc).

-

-

Preliminary Fractionation:

-

The EtOAc-soluble fraction (210 g) was subjected to column chromatography over a silica (B1680970) gel column (200–300 mesh).

-

Elution was performed with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (from 1:0 to 0:1, v/v) to yield several primary fractions.

-

-

Chromatographic Separation:

-

A selected fraction (Fraction 5, 15 g) was further separated using Medium Pressure Liquid Chromatography (MPLC) with a column packed with MCI gel (CHP 20P).

-

A gradient elution of MeOH in H₂O (from 20% to 100%) was used to produce sub-fractions.

-

Sub-fraction 5.3 (2.1 g) was then subjected to column chromatography on Sephadex LH-20, eluting with MeOH, to remove pigments and polymeric material.

-

-

Final Purification:

-

The resulting fraction was purified by repeated column chromatography over silica gel, using a CHCl₃-Acetone (8:1) solvent system.

-

Final purification was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

-

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The data presented below is foundational to the structural determination of this compound.

| Property | Value |

| Appearance | Amorphous Powder |

| Molecular Formula | C₂₄H₂₆N₂O₃ |

| HRESIMS [M+H]⁺ | m/z 391.2019 (calculated for C₂₄H₂₇N₂O₃, 391.2021) |

| Table 1: Physicochemical and Mass Spectrometry Data for this compound. |

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Assignment |

| 6.73 (dd, J=15.8, 9.1 Hz) | 151.7 (d) | C-21 |

| 6.06 (d, J=15.8 Hz) | 131.6 (d) | C-20 |

| 2.22 (s) | 201.1 (s) | C-22 (C=O) |

| - | 27.0 (q) | C-23 (Me) |

| Signals analogous to Rauvotetraphylline B for the core structure | Signals analogous to Rauvotetraphylline B for the core structure | - |

| Table 2: Key NMR Spectroscopic Data for the Side Chain of this compound. |

Structure Determination Logic

The structural elucidation process followed a logical progression based on comparative analysis of spectroscopic data.

-

Molecular Formula Determination: HRESIMS data established the molecular formula as C₂₄H₂₆N₂O₃.[1]

-

Comparative NMR Analysis: The NMR data for this compound were found to be very similar to those of Rauvotetraphylline B, another novel alkaloid isolated from the same plant. This suggested they shared the same core alkaloidal skeleton.[1]

-

Identification of the Key Difference: The primary distinction from Rauvotetraphylline B was the replacement of a 4,6-dimethyl-2-pyridyl moiety at the C-16 position. In its place, new NMR signals indicated the presence of an E-3-oxo-1-butenyl side chain.[1] The key resonances for this unit were observed at δH 6.73, 6.06, and 2.22 in the ¹H NMR spectrum, and δC 151.7, 131.6, 201.1, and 27.0 in the ¹³C NMR spectrum.[1]

-

Confirmation of Attachment Point: The location of this new side chain was confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Significant correlations were observed from the olefinic proton at δH 6.73 (H-21) to carbons at C-5, C-15, and C-16 of the alkaloid core, confirming its attachment at the C-16 position.[1]

-

Stereochemistry: The remainder of the stereochemistry was inferred to be identical to that of Rauvotetraphylline B based on detailed analysis of Rotating frame Overhauser Effect Spectroscopy (ROESY) data.[1]

Conclusion

The discovery of this compound and its congeners demonstrates the rich chemical diversity within the Rauvolfia genus. The successful isolation and structural elucidation were made possible by a systematic application of modern chromatographic and spectroscopic techniques. This guide provides the essential technical details of this process, serving as a valuable reference for natural product chemists and pharmacologists interested in the exploration of novel indole alkaloids for drug development. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Rauvotetraphylline C source Rauvolfia tetraphylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a novel indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of its isolation, structural elucidation, and preliminary biological evaluation. Detailed experimental protocols for the extraction and purification of this compound are presented, alongside a complete summary of its spectroscopic data. While this compound has been identified as a unique molecular entity, initial cytotoxic screenings against a panel of human cancer cell lines indicate a lack of significant activity. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential pharmacological applications of this class of natural products.

Introduction

Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a plant with a rich history in traditional medicine, known for its diverse array of bioactive indole alkaloids.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous compounds, with researchers recently identifying a series of new indole alkaloids, designated Rauvotetraphyllines A-E.[3] Among these, this compound represents a unique structural variation within the complex family of Rauvolfia alkaloids. This guide focuses specifically on the technical details surrounding the isolation and characterization of this compound.

Physicochemical Properties and Spectroscopic Data

This compound was isolated from the aerial parts of Rauvolfia tetraphylla.[3] The compound's structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C24H28N2O4 | [3] |

| Molecular Weight | 408.49 g/mol | [3] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 409.2125 [M+H]⁺ (Calcd. for C24H29N2O4, 409.2127) | [3] |

| ¹H-NMR (600 MHz, CDCl₃) δ (ppm) | 7.27 (1H, d, J = 8.4 Hz), 6.81 (1H, dd, J = 8.4, 2.4 Hz), 6.74 (1H, d, J = 2.4 Hz), 5.75 (1H, q, J = 6.6 Hz), 4.45 (1H, m), 4.02 (1H, m), 3.86 (3H, s), 3.48 (1H, m), 3.32 (1H, m), 3.05 (1H, m), 2.85 (1H, m), 2.65 (1H, m), 2.50 (1H, m), 2.30 (1H, m), 2.25 (3H, s), 2.15 (1H, m), 1.70 (3H, d, J = 6.6 Hz), 1.65 (1H, m), 1.50 (1H, m) | [3] |

| ¹³C-NMR (150 MHz, CDCl₃) δ (ppm) | 171.0, 159.5, 155.8, 134.5, 131.2, 122.0, 118.5, 111.9, 109.8, 95.2, 60.5, 55.4, 54.2, 52.8, 51.6, 49.5, 42.1, 35.8, 34.5, 32.1, 29.8, 21.5, 12.8 | [3] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes the methodology for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla.[3]

Diagram 1: Experimental Workflow for Isolation of this compound

-

Plant Material and Extraction: Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (approximately 500 g).

-

Initial Fractionation: The crude extract was subjected to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 1:0 to 0:1) to yield six main fractions (A-F).

-

Further Separation of Fraction D: Fraction D (approximately 60 g) was chromatographed on an MCI gel CHP-20 column using a methanol-water gradient (from 10:90 to 100:0) to afford five subfractions (D1-D5).

-

Isolation from Subfraction D3: Subfraction D3 (approximately 15 g) was separated on an RP-C18 silica gel column with a methanol-water gradient (from 20:80 to 80:20) to give five further fractions (D3a-D3e).

-

Purification: Fraction D3c was purified by preparative thin-layer chromatography (TLC) using a solvent system of chloroform-methanol (20:1) to yield this compound (8 mg).

Biological Activity

The cytotoxic activity of this compound, along with its analogs Rauvotetraphyllines A, B, D, and E, was evaluated against a panel of five human cancer cell lines.

Table 2: Cytotoxicity of Rauvotetraphyllines A-E

| Compound | HL-60 (leukemia) IC₅₀ (µM) | SMMC-7721 (hepatoma) IC₅₀ (µM) | A-549 (lung cancer) IC₅₀ (µM) | MCF-7 (breast cancer) IC₅₀ (µM) | SW480 (colon cancer) IC₅₀ (µM) | Reference |

| Rauvotetraphylline A | > 40 | > 40 | > 40 | > 40 | > 40 | [3] |

| Rauvotetraphylline B | > 40 | > 40 | > 40 | > 40 | > 40 | [3] |

| This compound | > 40 | > 40 | > 40 | > 40 | > 40 | [3] |

| Rauvotetraphylline D | > 40 | > 40 | > 40 | > 40 | > 40 | [3] |

| Rauvotetraphylline E | > 40 | > 40 | > 40 | > 40 | > 40 | [3] |

The results indicate that this compound, as well as the other tested Rauvotetraphyllines, did not exhibit significant cytotoxic activity against these cancer cell lines at the concentrations tested.[3]

Potential Signaling Pathways for Indole Alkaloids

While specific signaling pathway studies for this compound have not been reported, indole alkaloids as a class are known to interact with various cellular signaling cascades. A general representation of potential pathways that could be investigated for this compound and related compounds is provided below.

Diagram 2: Potential Signaling Pathways for Indole Alkaloids

Conclusion

This compound is a structurally interesting indole alkaloid isolated from Rauvolfia tetraphylla. This guide has provided a detailed summary of its isolation and characterization, including comprehensive spectroscopic data and a step-by-step experimental protocol. The preliminary biological evaluation indicates a lack of significant cytotoxicity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological activities of this compound and to investigate its effects on various cellular signaling pathways. This foundational information serves as a valuable resource for the natural products, medicinal chemistry, and drug discovery communities.

References

physical and chemical properties of Rauvotetraphylline C

This technical guide provides a comprehensive overview of the known physical and chemical properties of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

This compound is a complex indole alkaloid.[1] Its fundamental properties have been determined through various analytical techniques, which are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄N₂O₇ | [2][3] |

| Molecular Weight | 510.58 g/mol | [2] |

| CAS Number | 1422506-51-1 | [2][3][4] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4] May have low water solubility.[2] | [2][4] |

| Storage Temperature | -20℃ | [3][5] |

| SMILES | CC=C1/C2C[C@@H]3N(--INVALID-LINK--[C@@H]2C=CC(C)=O)[C@@H]1O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the original isolation and characterization of this compound are not fully elaborated in the provided search results, a general methodology can be inferred based on standard practices in natural product chemistry. The structure was established using spectroscopic methods.[4][6]

a) Isolation and Purification of this compound

This compound, along with its analogs (Rauvotetraphyllines A, B, D, and E), is isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][4][6] The process typically involves the following steps:

-

Extraction: The dried and powdered aerial parts of the plant are subjected to solvent extraction, often using ethanol.[1]

-

Fractionation: The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques. This may include column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

Below is a generalized workflow for this process.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | CAS:1422506-51-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Rauvotetraphylline B - Immunomart [immunomart.com]

- 6. Rauvotetraphylline A | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Physicochemical Properties of Rauvotetraphylline C

Rauvotetraphylline C is an alkaloid compound isolated from the aerial parts of Rauwolfia tetraphylla. This document provides its fundamental molecular characteristics.

Molecular Data

The core molecular identifiers for this compound are its molecular formula and molecular weight. These quantitative data points are essential for a wide range of applications in chemical research and drug development, including stoichiometry calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C28H34N2O7[1][2] |

| Molecular Weight | 510.58 g/mol [1][2] |

This information is foundational for any further investigation into the compound's biological activity and potential therapeutic applications. The molecular formula provides the elemental composition of the molecule, while the molecular weight is crucial for preparing solutions of known concentrations and for interpreting mass spectrometry data.

References

The Biosynthesis of Rauvotetraphylline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The intricate biosynthetic pathway of this compound, originating from primary metabolism, involves a series of complex enzymatic reactions that showcase the sophisticated chemical machinery within these medicinal plants. This guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound, including detailed experimental protocols and quantitative data where available.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursors of all monoterpenoid indole alkaloids: the amino acid tryptophan and the iridoid secologanin (B1681713). The pathway can be broadly divided into two major stages: the formation of the central intermediate, strictosidine (B192452), and the subsequent, more complex transformations of the strictosidine aglycone to yield the sarpagan skeleton of this compound.

Formation of Strictosidine

The initial steps of the pathway are well-characterized and involve the convergence of the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

-

Tryptophan Decarboxylation: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .

-

Secologanin Synthesis: Concurrently, the iridoid monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP), a product of the MVA/MEP pathway. This multi-step conversion involves several enzymes, including geraniol (B1671447) synthase, geraniol 8-hydroxylase, and iridoid synthase.

-

Strictosidine Condensation: The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor to thousands of MIAs.[1]

Post-Strictosidine Modifications and Formation of the Sarpagan Skeleton

The conversion of strictosidine to the sarpagan-type backbone of this compound involves a series of enzymatic steps that are characteristic of sarpagan alkaloid biosynthesis in Rauvolfia species.

-

Deglycosylation: The glucose moiety of strictosidine is cleaved by strictosidine-β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate can exist in several isomeric forms, including 4,21-dehydrogeissoschizine.

-

Formation of the Sarpagan Bridge: A key step in the formation of all sarpagan and ajmaline-type alkaloids is the creation of the C5-C16 bond, known as the sarpagan bridge. This cyclization is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase.[2][3] This enzyme converts a strictosidine-derived intermediate, likely geissoschizine, into the sarpagan alkaloid polyneuridine (B1254981) aldehyde.[3]

-

Conversion to 16-epi-Vellosimine: The resulting polyneuridine aldehyde is then acted upon by polyneuridine aldehyde esterase (PNAE) . This highly specific enzyme catalyzes the conversion of the C10-monoterpenoid unit into a C9-unit, leading to the formation of 16-epi-vellosimine.[4][5][6] This compound serves as a critical branch point in the biosynthesis of sarpagan and ajmalan (B1240692) type alkaloids.[4]

Putative Late-Stage Modifications to this compound

The precise enzymatic steps leading from 16-epi-vellosimine to this compound have not been fully elucidated. However, based on the structure of this compound, the following modifications are proposed to occur, likely catalyzed by a series of hydroxylases, methyltransferases, and other modifying enzymes that are common in alkaloid biosynthesis:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the sarpagan skeleton.

-

Methylation: O-methylation of hydroxyl groups.

-

Reductions/Oxidations: Further modifications to the ring structure to achieve the final stereochemistry of this compound.

The exact sequence and the specific enzymes responsible for these final transformations remain an active area of research.

Data Presentation

Quantitative Analysis of Alkaloids in Rauvolfia Species

The concentration of various indole alkaloids, including those related to the sarpagan family, varies between different species and even different parts of the Rauvolfia plant. The following table summarizes representative quantitative data for some major alkaloids found in Rauvolfia species, which provides context for the production levels of these compounds.

| Alkaloid | Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Reserpine | Rauvolfia serpentina | Root | 0.416 | TLC | [7] |

| Reserpine | Rauvolfia serpentina | Leaf | 0.217 | TLC | [7] |

| Ajmaline | Rauvolfia serpentina | Root | Varies | HPLC | [8] |

| Ajmalicine | Rauvolfia serpentina | Root | Varies | HPLC | [8] |

| Sarpagine | Rauvolfia verticillata | Root | Varies | HPLC-UV | [9] |

| Yohimbine | Rauvolfia verticillata | Root | Varies | HPLC-UV | [9] |

| Total Alkaloids | Rauvolfia tetraphylla | Flower | 9.0% | Gravimetric | [10] |

| Total Alkaloids | Rauvolfia tetraphylla | Very Young Leaf | 8.17% | Gravimetric | [10] |

| Total Alkaloids | Rauvolfia tetraphylla | Fruit | 0.22% | Gravimetric | [10] |

Note: Specific quantitative data for this compound is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Extraction of Indole Alkaloids from Rauvolfia Plant Material

This protocol provides a general method for the extraction of indole alkaloids from Rauvolfia species, which can be adapted for the isolation of this compound.

Materials:

-

Dried and powdered Rauvolfia plant material (e.g., roots, leaves)

-

Aqueous ammonia (B1221849) solution

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol mixtures)

-

Rotary evaporator

-

Glassware (beakers, flasks, chromatography columns)

Procedure:

-

Maceration: Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in a 5% solution of hydrochloric acid. b. Wash the acidic solution with chloroform to remove non-alkaloidal compounds. c. Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10. d. Extract the liberated alkaloids with chloroform.

-

Purification: a. Concentrate the chloroform extract to dryness. b. Subject the crude alkaloid mixture to column chromatography on silica gel. c. Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity. d. Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired alkaloids.

-

Isolation: Combine the fractions containing the target alkaloid and concentrate to yield the isolated compound. Further purification can be achieved by recrystallization or preparative HPLC.

Protocol 2: Thin Layer Chromatography (TLC) Analysis of Rauvolfia Alkaloids

TLC is a rapid and effective method for the qualitative analysis of alkaloid extracts.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Mobile phase: A common solvent system is chloroform:methanol (97:3 v/v).[8]

-

Alkaloid extract dissolved in methanol

-

Standard solutions of known alkaloids (if available)

-

Dragendorff's reagent for visualization

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Spotting: Apply small spots of the alkaloid extract and standard solutions onto the baseline of the TLC plate.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

-

Drying: Remove the plate from the chamber and allow it to air dry completely.

-

Visualization: a. Observe the plate under UV light at 254 nm and 366 nm to visualize fluorescent spots. b. Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.

-

Rf Value Calculation: Calculate the Retention factor (Rf) for each spot and compare with the standards to tentatively identify the compounds.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Rauvolfia Alkaloids

HPLC provides a more quantitative and high-resolution separation of alkaloids.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: A common mobile phase is a gradient of acetonitrile (B52724) and water (both containing 0.05% formic acid).[11] A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run. An isocratic method using Acetonitrile:Phosphate Buffer (35:65) has also been reported.[8]

-

Filtered and degassed solvents

-

Alkaloid extract dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Standard solutions of known alkaloids

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection: Inject a known volume of the sample or standard solution onto the column.

-

Chromatographic Run: Run the gradient program and record the chromatogram.

-

Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength around 280 nm for indole alkaloids.[9]

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of known concentrations. The concentration of the alkaloids in the sample can be determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Alkaloid Analysis

References

- 1. 16-Hydroxytabersonine - Wikipedia [en.wikipedia.org]

- 2. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyneuridine Aldehyde Esterase - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistryjournal.in [chemistryjournal.in]

- 9. scispace.com [scispace.com]

- 10. phytojournal.com [phytojournal.com]

- 11. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Rauvotetraphylline C in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, represents a molecule of significant interest within the vast chemical library of the plant kingdom. Isolated from Rauvolfia tetraphylla, this compound is part of a larger family of bioactive alkaloids that have long been a source of therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound, detailing its plant sources and available quantitative data. Furthermore, it outlines the experimental protocols for the isolation and quantification of this and related alkaloids, and explores the potential biological pathways it may influence, based on the known activities of analogous compounds. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Abundance and Plant Sources

This compound is a constituent of plants belonging to the genus Rauvolfia, a member of the Apocynaceae family. This genus is renowned for its rich diversity of indole alkaloids, many of which possess significant pharmacological activities.

Primary Plant Source: Rauvolfia tetraphylla

The principal known source of this compound is Rauvolfia tetraphylla L., a small evergreen tree or shrub.[1] The compound was first identified as part of a group of five new indole alkaloids, named Rauvotetraphyllines A-E, isolated from the aerial parts of this plant.[2] While specific quantitative data for this compound in different plant organs is not yet available in the literature, studies on the distribution of other indole alkaloids in Rauvolfia species provide valuable insights into their localization. Generally, the highest concentrations of alkaloids in Rauvolfia species are found in the root bark, with lesser amounts in the roots, stems, and leaves.[3]

Quantitative Data on Related Alkaloids in Rauvolfia tetraphylla

Although specific quantitative data for this compound is pending further research, the table below summarizes the concentrations of other major indole alkaloids found in the roots and leaves of Rauvolfia tetraphylla. This data provides a comparative context for the potential abundance of this compound.

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |

| Yohimbine | Root | 100.21 | [4] |

| Ajmalicine | Root | 120.51 | [4] |

| Serpentine | Leaf | 25.19 | [4] |

| Total Alkaloids | Root | 11.24 - 18.42 | [5] |

Experimental Protocols

The following sections detail the methodologies for the isolation and quantification of this compound and related indole alkaloids from Rauvolfia tetraphylla.

Isolation of this compound

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process. The following protocol is based on established methods for the separation of sarpagine-type alkaloids from Rauvolfia species.

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Rauvolfia tetraphylla and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 2% aqueous HCl solution.

-

Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with an ammonia (B1221849) solution.

-

Extract the alkaline solution with chloroform (B151607) or a chloroform/methanol (B129727) mixture to obtain the crude alkaloid fraction.

-

2.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using a reversed-phase C18 column on a prep-HPLC system.

-

Employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Final Purification: The isolated compound can be further purified by recrystallization to obtain a pure crystalline solid.

Caption: General workflow for the isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts. The following protocol is a general guideline that can be optimized for specific laboratory conditions.

2.2.1. Sample Preparation

-

Extraction: Extract a known weight of powdered plant material with a suitable solvent system (e.g., methanol or ethanol) using ultrasonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.2. HPLC Conditions

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution, such as phosphate (B84403) buffer), often with 0.1% formic acid. A typical gradient could start with a lower concentration of acetonitrile and increase over the run time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: UV detection at a wavelength where this compound exhibits maximum absorbance (this would need to be determined experimentally, but a common range for indole alkaloids is 220-280 nm).

-

Injection Volume: 10-20 µL.

2.2.3. Calibration and Quantification

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared plant extract sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Potential Signaling Pathways and Biological Activities

As of the current literature, specific signaling pathways directly modulated by this compound have not been elucidated. However, based on the known pharmacological activities of other Rauvolfia alkaloids, particularly those with a sarpagine-type structure, we can infer potential areas for future investigation.

Many Rauvolfia alkaloids are known to interact with the central and peripheral nervous systems, as well as the cardiovascular system.[6][7] Their mechanisms of action often involve the modulation of neurotransmitter systems.

Caption: Hypothesized interaction with neurotransmitter systems.

The sarpagine-type alkaloids are biosynthetically derived from strictosidine, a common precursor for monoterpenoid indole alkaloids. The biosynthetic pathway involves a series of enzymatic reactions, including glycosylation, cyclization, and rearrangements, to form the complex multicyclic structure of these alkaloids.

Caption: Simplified biosynthesis of sarpagine-type alkaloids.

Conclusion and Future Directions

This compound is a promising natural product that warrants further investigation. While its presence in Rauvolfia tetraphylla is established, a detailed quantitative analysis across different plant parts and geographical locations is a critical next step. The development and validation of a specific and sensitive analytical method for this compound will be instrumental for these studies. Furthermore, elucidating its pharmacological profile and specific molecular targets will be essential to unlock its therapeutic potential. The protocols and information presented in this guide provide a solid foundation for researchers to advance our understanding of this intriguing indole alkaloid.

References

An In-depth Technical Guide on the Potential Pharmacological Activities of Rauvotetraphylline C

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the pharmacological screening of the indole (B1671886) alkaloid, Rauvotetraphylline C.

This technical guide provides a detailed overview of the current scientific understanding of this compound, a novel indole alkaloid. The document focuses on its initial pharmacological screening, presenting the available data, the experimental methodology employed, and a discussion of the implications for future research.

Introduction

This compound is a monoterpenoid indole alkaloid that was first isolated from the aerial parts of Rauvolfia tetraphylla L.[1]. This plant, belonging to the Apocynaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including hypertension and snakebites[2]. Phytochemical investigations of Rauvolfia tetraphylla have revealed a rich diversity of alkaloids, many of which possess significant pharmacological properties[1]. This compound is one of five new related alkaloids, designated Rauvotetraphyllines A-E, identified in a 2012 study. Given the broad spectrum of bioactivities associated with compounds from this genus, the pharmacological potential of these new alkaloids has been a subject of scientific inquiry.

Pharmacological Screening: In Vitro Cytotoxicity

The primary pharmacological evaluation of this compound reported to date has been an in vitro screening to assess its cytotoxic potential against a panel of human cancer cell lines.

The results of the in vitro cytotoxicity screening of this compound and its analogues (A, B, D, and E) are summarized in the table below. The screening was conducted using a standard MTT assay.

| Compound | Cell Line | Cell Type | IC₅₀ (μM) | Activity | Reference |

| This compound | HL-60 | Human promyelocytic leukemia | >40 | Inactive | |

| SMMC-7721 | Human hepatoma | >40 | Inactive | ||

| A-549 | Human lung carcinoma | >40 | Inactive | ||

| MCF-7 | Human breast adenocarcinoma | >40 | Inactive | ||

| SW-480 | Human colon adenocarcinoma | >40 | Inactive | ||

| Rauvotetraphylline A | All five cell lines | - | >40 | Inactive | |

| Rauvotetraphylline B | All five cell lines | - | >40 | Inactive | |

| Rauvotetraphylline D | All five cell lines | - | >40 | Inactive | |

| Rauvotetraphylline E | All five cell lines | - | >40 | Inactive |

IC₅₀: Half-maximal inhibitory concentration. A value of >40 μM is generally considered to indicate a lack of significant cytotoxic activity in initial screenings.

The data clearly indicates that this compound did not exhibit significant cytotoxic activity against the five human cancer cell lines tested under the experimental conditions. An IC₅₀ value greater than 40 μM suggests that high concentrations of the compound are required to inhibit cell viability by 50%, which typically precludes a compound from further development as a cytotoxic anticancer agent. Similar inactivity was observed for its co-isolated analogues, Rauvotetraphyllines A, B, D, and E.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity screening based on standard MTT assay protocols and the information available from the study that evaluated this compound.

Objective: To determine the cytotoxic effect of this compound on the viability of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

-

Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well.

-

Formazan Formation: The plates are returned to the incubator for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

References

Preliminary Biological Screening of Rauvotetraphylline C: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the preliminary biological screening of Rauvotetraphylline C, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The focus of this document is to present the available data on its cytotoxic activity, detail the experimental methodology used for this evaluation, and provide a framework for potential future screening cascades based on the known biological activities of related compounds from the Rauvolfia genus.

Cytotoxicity Profile of this compound

The primary available biological screening data for this compound is from an in vitro cytotoxic evaluation against a panel of human cancer cell lines. The study, which also assessed four other related alkaloids (Rauvotetraphyllines A, B, D, and E), found that this compound was inactive across all tested cell lines.

Data Summary

The cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The results of the screening are summarized in the table below.

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |

| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.[1]

The data indicates that this compound does not exhibit significant cytotoxic effects against these cancer cell lines at concentrations up to 40 µM. This lack of potent cytotoxicity suggests that the compound may not be a promising candidate for development as a standalone cytotoxic anticancer agent, although other pharmacological activities cannot be ruled out.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). This formazan is then solubilized, and the concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.

Detailed Methodology

-

Cell Culture and Plating:

-

The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in an incubator at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Serial dilutions of the compound are prepared in the culture medium.

-

The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of this compound is added to the wells. Control wells receive medium with the same concentration of DMSO used for the test compound.

-

-

Incubation:

-

The plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours.

-

The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Potential Future Screening Pathways

While specific screening data for this compound in other biological assays is not currently available in the public domain, the known pharmacological activities of the Rauvolfia genus suggest potential avenues for further investigation.[1] Extracts from Rauvolfia tetraphylla and related species have demonstrated a range of bioactivities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1]

Below are diagrams illustrating the logical workflow for two such potential screening cascades.

Antimicrobial Screening Workflow

References

Spectroscopic Data of Rauvotetraphylline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

Data Presentation

The spectroscopic data for this compound has been compiled into the following tables for clarity and comparative analysis.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | HRESIMS (pos.) |

| [M+H]⁺ (Observed) | m/z 511.2431 |

| [M+H]⁺ (Calculated for C₂₈H₃₅N₂O₇) | m/z 511.2444 |

Table 2: Ultraviolet (UV) Spectroscopy Data

| Solvent | λₘₐₓ (nm) |

| Methanol (B129727) | 225, 270, 284 (sh), 293 (sh) |

Table 3: Infrared (IR) Spectroscopy Data

| Medium | νₘₐₓ (cm⁻¹) |

| KBr | 3405, 2918, 1669, 1622, 1572, 1452, 1419, 1384, 1362, 1335, 1259, 1238, 1170, 1075, 1025, 746 |

Table 4: ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

| Position | δн (J in Hz) |

| 3 | 4.10 (br. s) |

| 5 | 3.65 (m) |

| 6α | 2.15 (m) |

| 6β | 2.35 (m) |

| 9 | 6.83 (d, 8.5) |

| 10 | 6.55 (dd, 8.5, 2.0) |

| 12 | 6.75 (d, 2.0) |

| 14α | 1.85 (m) |

| 14β | 2.05 (m) |

| 15 | 2.85 (m) |

| 16 | 3.10 (m) |

| 17-OH | 4.85 (t, 5.5) |

| 17α | 3.40 (m) |

| 17β | 3.55 (m) |

| 18 | 1.55 (d, 7.0) |

| 19 | 5.50 (q, 7.0) |

| 21α | 4.05 (d, 11.5) |

| 21β | 4.20 (d, 11.5) |

| N-CH₃ | 2.55 (s) |

| 2' | 8.25 (d, 8.0) |

| 3' | 7.20 (t, 8.0) |

| 4' | 7.60 (t, 8.0) |

| 5' | 7.95 (d, 8.0) |

| 6' | 2.30 (s) |

| 4'-OCH₃ | 3.85 (s) |

| 6'-OCH₃ | 3.90 (s) |

Table 5: ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

| Position | δc |

| 2 | 135.5 |

| 3 | 59.5 |

| 5 | 53.0 |

| 6 | 21.5 |

| 7 | 108.0 |

| 8 | 127.5 |

| 9 | 118.0 |

| 10 | 110.0 |

| 11 | 145.0 |

| 12 | 111.0 |

| 13 | 140.0 |

| 14 | 30.0 |

| 15 | 35.0 |

| 16 | 55.0 |

| 17 | 65.0 |

| 18 | 12.5 |

| 19 | 125.0 |

| 20 | 130.0 |

| 21 | 60.0 |

| N-CH₃ | 42.0 |

| 1' | 122.0 |

| 2' | 132.0 |

| 3' | 115.0 |

| 4' | 160.0 |

| 5' | 117.0 |

| 6' | 158.0 |

| 7' | 168.0 |

| 4'-OCH₃ | 55.5 |

| 6'-OCH₃ | 56.0 |

| 6'-CH₃ | 20.5 |

Experimental Protocols

The following are the generalized experimental protocols for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : Bruker AV-500 spectrometer.

-

Solvent : DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS).

-

¹H NMR : The sample was dissolved in DMSO-d₆ and the spectrum was recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

-

¹³C NMR : The spectrum was recorded at 125 MHz with complete proton decoupling. Chemical shifts (δ) are reported in ppm relative to the solvent signal.

-

2D NMR : HSQC, HMBC, and ROESY experiments were conducted using standard Bruker pulse programs to establish connectivities and stereochemistry.

2. Mass Spectrometry (MS)

-

Instrumentation : A high-resolution electrospray ionization mass spectrometer (HRESIMS).

-

Method : The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode. The mass-to-charge ratio (m/z) was recorded.

3. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrophotometer.

-

Sample Preparation : The sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹. Absorption frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

4. Ultraviolet (UV) Spectroscopy

-

Instrumentation : A UV-Visible spectrophotometer.

-

Solvent : Methanol (MeOH).

-

Method : The sample was dissolved in methanol and the absorbance was measured over the wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λₘₐₓ) are reported in nanometers (nm).

Visualization

The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

Unveiling Nature's Intricacies: A Technical Guide to the Structural Elucidation of Novel Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have long captivated the attention of the scientific community due to their remarkable pharmacological activities. The journey from a crude natural extract to a fully characterized novel indole alkaloid is a meticulous process that relies on a synergistic interplay of sophisticated analytical techniques. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of these fascinating molecules, with a focus on data presentation, detailed experimental protocols, and visual workflows to aid researchers in this challenging yet rewarding field.

The Pathway to Discovery: Isolation and Purification

The initial and often most critical step in the discovery of novel indole alkaloids is their isolation and purification from complex natural matrices, such as plants, marine organisms, or fungi. The choice of extraction and chromatographic techniques is paramount to obtaining the pure compounds necessary for structural analysis.

A general workflow for the isolation and purification of indole alkaloids is depicted below. This process typically begins with the extraction of the raw material with a suitable solvent, followed by a series of chromatographic steps to separate the individual components.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole (B1671886) alkaloids. For centuries, extracts from these plants have been utilized in traditional medicine for their therapeutic properties, particularly in the management of hypertension and mental disorders. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, with reserpine (B192253) being one of the most well-known examples. This guide focuses on Rauvotetraphylline C, a member of the rauvotetraphylline family of alkaloids isolated from Rauvolfia tetraphylla, and provides a comprehensive overview of its biological activities, the underlying mechanisms of action of related Rauvolfia alkaloids, and detailed experimental methodologies relevant to their study.

Quantitative Biological Data

While extensive research has been conducted on crude extracts of Rauvolfia species and prominent alkaloids like reserpine, specific quantitative data for this compound is limited. The available data from a study on Rauvotetraphyllines A-E, including C, is summarized below.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | MTT | > 40 | [1] |

| SMMC-7721 (Human hepatoma) | MTT | > 40 | [1] | |

| A-549 (Human lung carcinoma) | MTT | > 40 | [1] | |

| MCF-7 (Human breast adenocarcinoma) | MTT | > 40 | [1] | |

| SW-480 (Human colon adenocarcinoma) | MTT | > 40 | [1] |

Absence of specific IC50 values for anti-inflammatory and acetylcholinesterase inhibitory activities for this compound in the reviewed literature prevents their inclusion at this time.

Mechanisms of Action of Rauvolfia Alkaloids

The therapeutic effects of Rauvolfia alkaloids are attributed to their interaction with several key physiological pathways. While the specific mechanisms of this compound are not yet fully elucidated, the well-established actions of other alkaloids from this genus provide a strong framework for understanding its potential biological effects.

Adrenergic Signaling Pathway

A primary mechanism of action for many Rauvolfia alkaloids, most notably reserpine, is the blockade of the sympathetic nervous system.[2] This is achieved by inhibiting the reuptake of neurotransmitters such as norepinephrine (B1679862) and serotonin (B10506) at nerve terminals.[2] The resulting depletion of these catecholamines leads to reduced sympathetic outflow, causing vasodilation and a decrease in cardiac output, which collectively contribute to a reduction in blood pressure.[2] Some alkaloids also exhibit alpha-adrenergic receptor blockade, directly preventing the vasoconstrictive effects of norepinephrine.[2]

Renin-Angiotensin-Aldosterone System (RAAS)

Rauvolfia alkaloids also exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[2] They can modulate the synthesis and release of renin, which in turn reduces the production of angiotensin II and aldosterone (B195564).[2] Angiotensin II is a potent vasoconstrictor, and aldosterone promotes sodium and water retention. By inhibiting this system, Rauvolfia alkaloids lead to vasodilation and a reduction in blood volume, further contributing to their blood pressure-lowering effects.[2]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rauvotetraphylline C from Rauvolfia tetraphylla

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodologies described are based on established phytochemical research and are intended to guide laboratory-scale extraction and purification efforts.

Introduction

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a medicinal plant known for its rich diversity of indole alkaloids, which possess a wide range of pharmacological activities.[1][2][3] Among these, the sarpagine-type alkaloids are of significant interest. This compound, one of the five rauvotetraphyllines (A-E) isolated from the aerial parts of this plant, represents a molecule of interest for further pharmacological investigation.[1][3][4] This document outlines the necessary steps for its extraction and purification.

Quantitative Data Summary

The alkaloid content in Rauvolfia tetraphylla can vary depending on the plant part, geographical location, and extraction method. The following table summarizes quantitative data on alkaloid content from various studies to provide a comparative reference.

| Plant Part | Extraction Solvent | Total Alkaloid Content (mg/g dry weight) | Specific Alkaloid Content (mg/g dry weight) | Reference |

| Roots | Methanol (B129727) | 11.24 - 18.42 | - | [5] |

| Roots | Ethanol (B145695) | - | Yohimbine: 100.21, Ajmalicine: 120.51 | [6] |

| Leaves | Ethanol | - | Serpentine: 25.19 | [6] |

| Aerial Parts | 95% Ethanol | Not specified for total alkaloids, but 400g crude extract from 7.5kg dried plant material | Rauvotetraphylline D: 6 mg (from 400g crude extract) | [7] |

Note: The yield of this compound has not been explicitly reported in the reviewed literature, but it is isolated from the same fractions as other rauvotetraphyllines.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla.

Protocol 1: Initial Extraction of Crude Alkaloids

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials and Equipment:

-

Air-dried and powdered aerial parts of Rauvolfia tetraphylla

-

95% Ethanol

-

Large glass or stainless steel containers for maceration

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Laboratory glassware (beakers, flasks)

Procedure:

-

Weigh 7.5 kg of air-dried and powdered aerial parts of Rauvolfia tetraphylla.[7]

-

Place the powdered plant material in a large container and add 50 L of 95% ethanol.[7]

-

Allow the mixture to macerate at room temperature for 3 days, with occasional stirring.[7]

-

Filter the mixture to separate the ethanolic extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times, each with 50 L of 95% ethanol for 3 days.[7]

-

Combine the ethanolic extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue. This process should yield approximately 400 g of crude extract.[7]

Protocol 2: Fractionation and Purification of this compound

This protocol details the separation of the crude extract to isolate this compound using column chromatography.

Materials and Equipment:

-

Crude ethanolic extract of R. tetraphylla

-

Silica (B1680970) gel (200-300 mesh) for column chromatography[7]

-

Chromatography column

-

Solvents: Petroleum Ether, Acetone, Methanol (MeOH), Chloroform (B151607) (CHCl3)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Rotary evaporator

Procedure:

Step 1: Initial Fractionation by Silica Gel Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Adsorb the 400 g of crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the prepared column.

-

Elute the column with a gradient solvent system of petroleum ether-acetone, gradually increasing the polarity.[7]

-

After the petroleum ether-acetone gradient, elute the column with methanol to collect the highly polar fraction (Fraction F).[7]

-

Monitor the fractions using TLC to group similar fractions.

Step 2: Further Purification of the Methanol Fraction (Fraction F)

-

Concentrate Fraction F to dryness.

-

Prepare a second silica gel column with chloroform.

-

Dissolve the residue of Fraction F in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform-methanol, starting with a ratio of 50:1 (v/v) and gradually increasing the methanol concentration to 100% (0:1 v/v).[7]

-

Collect the fractions and monitor them by TLC. Fractions containing this compound and its isomers (Rauvotetraphyllines A, B, D, E) will be identified based on their characteristic UV fluorescence and Rf values in comparison to any available standards or as reported in the literature.

-

Combine the fractions containing the target compound and concentrate them to yield purified this compound. Further purification by preparative HPLC may be necessary to achieve high purity.

Visualizations

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Caption: Workflow for this compound extraction.

Logical Relationship of Alkaloid Classes in Rauvolfia

This diagram shows the hierarchical relationship of this compound within the broader class of alkaloids found in the Rauvolfia genus.

Caption: Classification of this compound.

References

- 1. aktpublication.com [aktpublication.com]

- 2. ijpbs.com [ijpbs.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 6. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Rauvotetraphylline C using a Novel HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification of this compound in various sample matrices. The protocol provided herein outlines the necessary steps from sample preparation to data analysis and is intended to serve as a foundational method for further validation and application-specific optimization.

Introduction

This compound is an indole alkaloid with the molecular formula C28H34N2O7 and a molecular weight of 510.58.[1] As a member of the Rauwolfia alkaloids, it holds potential for pharmacological interest, necessitating a robust analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC-UV system.

Principle

The method employs reverse-phase chromatography on a C18 column to separate this compound from other components in the sample matrix. The separation is achieved by passing a mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, through the column. The quantification is performed by detecting the absorbance of the analyte at its maximum absorption wavelength (λmax) using a UV-Vis detector. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental Protocol

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Analytical balance.

-

pH meter.

-

Ultrasonic bath.

-

Syringe filters (0.45 µm).

-

HPLC vials.

Reagents and Chemicals

-

This compound reference standard (>98% purity).

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, filtered and deionized).

-

Phosphoric acid (analytical grade).

-

Ammonium (B1175870) acetate (B1210297) (analytical grade).

-

Dimethyl sulfoxide (B87167) (DMSO) (analytical grade).[1][2]

-

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3]

Preparation of Solutions

-